5-(2-Methylbutanamido)nicotinic acid

Description

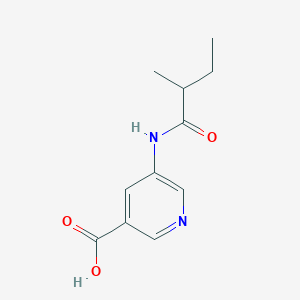

5-(2-Methylbutanamido)nicotinic acid is a nicotinic acid derivative substituted at the 5-position with a 2-methylbutanamido group. Nicotinic acid (niacin) is a well-known vitamin B3 analog with therapeutic applications in lipid regulation and phosphate metabolism. Derivatives of nicotinic acid, particularly those substituted at the 5-position, have garnered attention for their enhanced pharmacological properties, including improved bioavailability and target specificity.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-(2-methylbutanoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-3-7(2)10(14)13-9-4-8(11(15)16)5-12-6-9/h4-7H,3H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

KDIQUZVKTYAUDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=CN=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylbutanamido)nicotinic acid typically involves the reaction of nicotinic acid with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact, such as using less hazardous solvents and optimizing reaction conditions to reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbutanamido)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-(2-Methylbutanamido)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme functions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence cellular signaling pathways. For example, it may interact with nicotinic acid receptors to exert its biological effects, such as reducing inflammation or protecting neurons from damage .

Comparison with Similar Compounds

Structural Analogues

Nicotinic acid derivatives with substitutions at the 5-position include:

5-Acetamidonicotinic acid (2c): Synthesized via acetylation of 5-aminonicotinic acid using acetic anhydride .

5-(3-Acetamidopropyl)-nicotinic acid (6): Produced via Sonogashira coupling and hydrogenation .

5-(2-Thienyl)nicotinic acid : Features a thiophene substituent at the 5-position .

5-(2-Phenylethyl)nicotinic acid ethyl ester : Synthesized via hydrogenation and column chromatography .

Key Structural Differences :

- Substituent Type : The target compound’s 2-methylbutanamido group is a branched aliphatic amide, contrasting with acetamido (2c), aromatic (thienyl), or ester (phenylethyl) groups in analogs.

- Lipophilicity : The longer alkyl chain in 5-(2-Methylbutanamido)nicotinic acid may enhance membrane permeability compared to shorter-chain or aromatic substituents.

Comparison of Methods :

Pharmacological and Therapeutic Comparisons

Efficacy in Hyperphosphatemia

Nicotinic acid derivatives, including the target compound, may inhibit sodium-dependent phosphate transporters in the gut, reducing serum phosphorus levels. Meta-analyses of related compounds highlight:

Comparative Efficacy :

Physicochemical Properties

Inferred Properties of this compound :

Biological Activity

5-(2-Methylbutanamido)nicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities and pharmacological properties. This compound features a 2-methylbutanamido group at the 5-position of the pyridine ring, which may enhance its interactions within biological systems compared to simpler derivatives of nicotinic acid.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 220.27 g/mol

- Functional Groups : Amide and carboxylic acid functionalities, which are critical for its biological activity.

The presence of these functional groups suggests that this compound may exhibit enhanced solubility and receptor affinity, potentially leading to improved pharmacological effects compared to nicotinic acid itself.

Metabolic Role

This compound shares metabolic roles with nicotinic acid, which is essential for various biological processes including energy metabolism and the synthesis of NAD (Nicotinamide adenine dinucleotide). The addition of the 2-methylbutanamido group may influence its metabolic pathways and efficacy in biological systems.

Antioxidant and Anticancer Properties

Recent studies have indicated that derivatives of nicotinic acid, including compounds similar to this compound, may possess significant antioxidant and anticancer activities. For instance, a study found that certain nicotinic acid derivatives exhibited cytotoxic potential against various cancer cell lines, with some compounds demonstrating selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis .

The compound 5c , a close analog, showed an IC50 value of approximately 0.068 μM against VEGFR-2 and was effective in inducing apoptosis in cancer cells by increasing caspase-3 levels .

Comparative Analysis with Related Compounds

The table below summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotinamide | Amide form of nicotinic acid | Essential for NAD synthesis |

| 3-Pyridinecarboxylic Acid | Carboxylic acid at position 3 | Exhibits different biological activities |

| Pyridine-3-sulfonic Acid | Sulfonate group at position 3 | Acts as an antagonist in certain biological systems |

| Nicotinic Acid | Carboxylic acid at position 3 | Well-known vitamin B3; involved in multiple metabolic processes |

The unique side chain of this compound may impart distinct pharmacological properties not observed in its simpler counterparts, enhancing its therapeutic potential.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest promising applications in cancer therapy due to its ability to inhibit key receptors involved in tumor growth.

In one study, derivatives similar to this compound were screened against multiple human cancer cell lines, revealing significant cytotoxicity, particularly against colorectal (HCT-15) and prostate (PC-3) cancer cells . The findings indicated that these compounds could serve as potential leads for drug development targeting specific cancer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.